3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 315698-19-2
VCID: VC21376636
InChI: InChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3
SMILES: CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C
Molecular Formula: C22H26ClN3
Molecular Weight: 367.9g/mol

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole

CAS No.: 315698-19-2

Cat. No.: VC21376636

Molecular Formula: C22H26ClN3

Molecular Weight: 367.9g/mol

* For research use only. Not for human or veterinary use.

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole - 315698-19-2

Specification

CAS No. 315698-19-2
Molecular Formula C22H26ClN3
Molecular Weight 367.9g/mol
IUPAC Name 3-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole
Standard InChI InChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3
Standard InChI Key MPSRXGBBGHMKMG-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C
Canonical SMILES CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C

Introduction

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions:

  • Formation of the Indole Core: The indole framework can be synthesized via Fischer indole synthesis or other established methods.

  • Substitution at the 3-Position: A chlorophenyl group is introduced using Friedel-Crafts alkylation or similar electrophilic substitution reactions.

  • Attachment of Piperazine: The piperazine moiety is linked using nucleophilic substitution or reductive amination.

Medicinal Chemistry

Indole derivatives are known for their pharmacological activities, including:

  • Anticancer Properties: Indoles often interact with cellular targets such as kinases or DNA, making them candidates for anticancer drug development.

  • CNS Activity: Piperazine-containing molecules are frequently explored for their effects on central nervous system (CNS) disorders like anxiety or depression.

  • Antimicrobial Potential: The chlorophenyl group enhances lipophilicity, which may improve membrane permeability against microbial cells.

Drug Discovery

The combination of functional groups in this compound suggests it could be a lead compound for further optimization in drug discovery programs targeting specific enzymes or receptors.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of such compounds:

TechniqueKey Signals/Findings
NMR (1H and 13C)- Aromatic protons from indole and chlorophenyl groups
- Aliphatic signals from piperazine and ethyl groups
Mass Spectrometry (MS)Molecular ion peak at m/z=342m/z = 342 (corresponding to [M+H]+[M+H]^+)
Infrared (IR)Characteristic peaks for NH (indole), C-Cl stretch, and aliphatic C-H bonds

Biological Evaluation

Although specific biological data for this compound is unavailable in the provided sources, related molecules with similar structural motifs have demonstrated:

  • Antiproliferative Activity: Indoles substituted with piperazines have shown efficacy in inhibiting cancer cell growth .

  • Analgesic Effects: Piperazine derivatives are known to exhibit analgesic properties .

  • Receptor Binding Affinity: The presence of electron-withdrawing groups like chlorine may enhance receptor interactions.

Challenges:

  • Limited data on toxicity and pharmacokinetics.

  • Synthetic complexity due to multi-step reactions.

Future Directions:

  • Conduct in vitro and in vivo studies to evaluate biological activity.

  • Optimize the structure to improve potency and selectivity against specific targets.

  • Explore modifications at the piperazine or indole moieties to enhance solubility and bioavailability.

This compound represents an intriguing candidate for further research in medicinal chemistry due to its structural features and potential biological applications. Further studies are needed to fully elucidate its pharmacological profile and therapeutic utility.

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